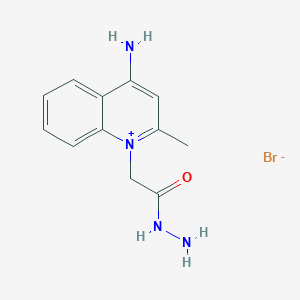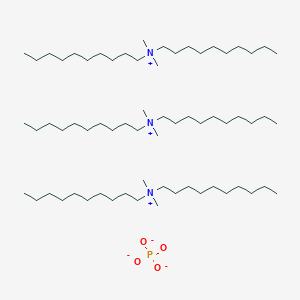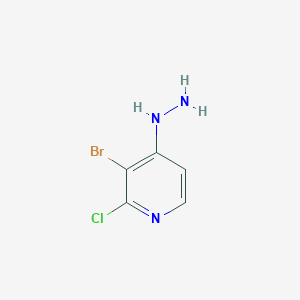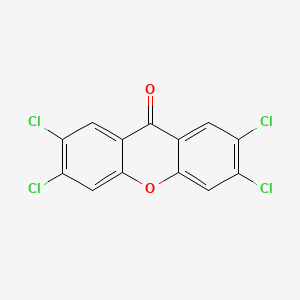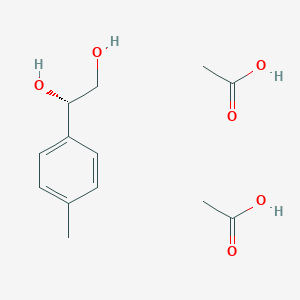
(3R)-Tridec-1-YN-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-Tridec-1-YN-3-OL is an organic compound characterized by a triple bond between the first and second carbon atoms and a hydroxyl group attached to the third carbon atom in the R-configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-Tridec-1-YN-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor, such as 1-decyne.
Hydroboration-Oxidation: The alkyne undergoes hydroboration using a borane reagent, followed by oxidation with hydrogen peroxide to introduce the hydroxyl group at the desired position.
Chiral Resolution: To obtain the (3R)-enantiomer, chiral resolution techniques such as chromatography or enzymatic resolution are employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts or biocatalysts can enhance the efficiency of the chiral resolution step.
化学反応の分析
Types of Reactions: (3R)-Tridec-1-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst for partial hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of (3R)-Tridec-1-YN-3-one or (3R)-Tridec-1-YN-3-oic acid.
Reduction: Formation of (3R)-Tridec-1-ene-3-OL or (3R)-Tridecane-3-OL.
Substitution: Formation of (3R)-Tridec-1-YN-3-chloride or (3R)-Tridec-1-YN-3-bromide.
科学的研究の応用
(3R)-Tridec-1-YN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
作用機序
The mechanism of action of (3R)-Tridec-1-YN-3-OL involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl group and triple bond allow the compound to interact with enzymes, receptors, and other biomolecules.
Pathways: The compound can modulate biochemical pathways related to cell signaling, metabolism, and gene expression, leading to its observed biological effects.
類似化合物との比較
(3S)-Tridec-1-YN-3-OL: The enantiomer of (3R)-Tridec-1-YN-3-OL with similar chemical properties but different biological activity.
Tridec-1-YN-3-OL: The racemic mixture containing both (3R) and (3S) enantiomers.
Tridec-1-YN-3-one: The oxidized form of this compound with a ketone group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets
特性
CAS番号 |
649561-36-4 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
(3R)-tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h2,13-14H,3,5-12H2,1H3/t13-/m0/s1 |
InChIキー |
NBXOZWAKVAGNDB-ZDUSSCGKSA-N |
異性体SMILES |
CCCCCCCCCC[C@H](C#C)O |
正規SMILES |
CCCCCCCCCCC(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)
![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
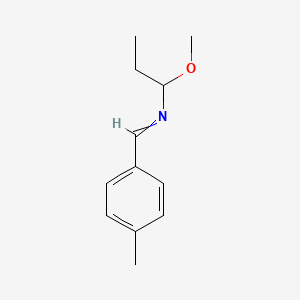
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
